

An In-depth Technical Guide to 3-Amino-4-fluorophenylboronic Acid

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Compound of Interest

Compound Name: 3-Amino-4-fluorophenylboronic acid

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Introduction

3-Amino-4-fluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the presence of a boronic acid moiety, an amino group, and a fluorine atom on the phenyl ring, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and its toxicological profile.

Chemical and Physical Properties

3-Amino-4-fluorophenylboronic acid is a white to light yellow or brown solid at room temperature.^{[1][2]} It is an organic compound with the chemical formula $C_6H_7BFNO_2$ and a molecular weight of 154.93 g/mol.^[3] The presence of the boronic acid group allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, making it a valuable reagent for the synthesis of complex organic molecules.^{[2][4]}

Core Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ BFNO ₂	[1][3][5]
Molecular Weight	154.93 g/mol	[3]
CAS Number	873566-75-7	[1][3][5]
Appearance	White to light brown powder or solid	[1]
Melting Point	226-232 °C	[2]
Boiling Point	346.0 ± 52.0 °C (Predicted)	
pKa	8.59 ± 0.10 (Predicted)	

Spectral Data

While detailed spectral analyses are not extensively published, supplier information indicates that the ¹H-NMR and IR spectra are consistent with the structure of **3-Amino-4-fluorophenylboronic acid**.^[1] A patent for its synthesis provides the following ¹H NMR data in a DMSO-d₆ and D₂O mixture: δ ppm: 7.19 (1H, d, J=9.6), 6.96 (2H, q, J=5.2), 3.15 (2H, s).^{[6][7]}

Experimental Protocols

Synthesis of 3-Amino-4-fluorophenylboronic Acid

Two primary synthetic routes are described in patent literature. Both methods provide a pathway to obtaining the target compound.

Method 1: From p-Fluorobromobenzene^[7]

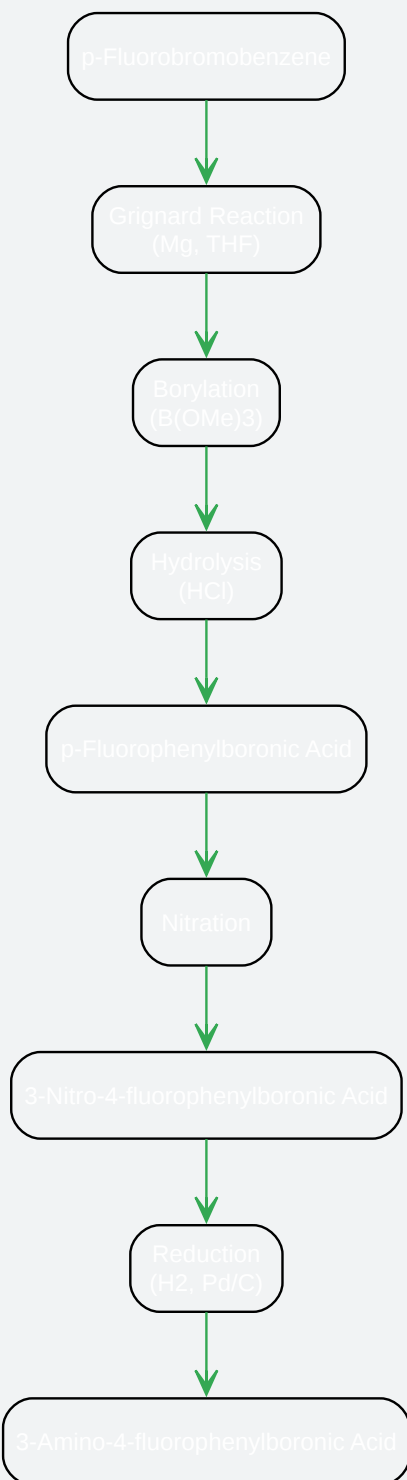
- **Grignard Reagent Formation:** In a four-necked flask, add magnesium turnings and THF. Under a nitrogen atmosphere, slowly add a THF solution of p-fluorobromobenzene to initiate the Grignard reaction. After the addition is complete, heat the mixture to reflux for 2 hours.
- **Borylation:** Cool the Grignard reagent to -5 °C and slowly add trimethyl borate. Stir the reaction mixture for 3 hours.

- Hydrolysis: At 0 °C, adjust the pH of the reaction mixture to 4-5 with 2M HCl. After stirring for 30 minutes, separate the aqueous layer and extract with ethyl acetate.
- Nitration: The resulting p-fluorophenylboronic acid is then subjected to nitration to yield 3-nitro-4-fluorophenylboronic acid.
- Reduction: The nitro-intermediate is hydrogenated under the catalysis of palladium on carbon at 55 °C to yield the final product, **3-amino-4-fluorophenylboronic acid**.[\[7\]](#)
- Purification: The crude product is purified by recrystallization from an organic solvent such as ethyl acetate, ethanol, or n-heptane to yield a light gray solid.[\[7\]](#)

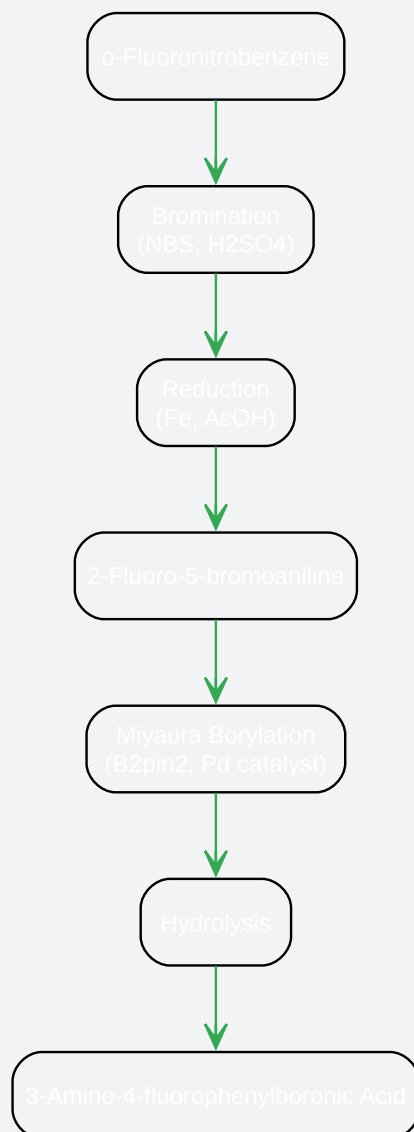
Method 2: From o-Fluoronitrobenzene[\[6\]](#)

- Bromination: o-Fluoronitrobenzene is brominated using N-bromosuccinimide in the presence of concentrated sulfuric acid.
- Reduction: The resulting 2-fluoro-5-bromonitrobenzene is reduced to 2-fluoro-5-bromoaniline using iron powder and acetic acid in ethanol at 55-65 °C.
- Coupling: The 2-fluoro-5-bromoaniline is then coupled with bis(pinacolato)diboron in the presence of a palladium catalyst to generate the pinacol ester of the boronic acid.
- Hydrolysis: The pinacol ester is hydrolyzed to the final product, **3-amino-4-fluorophenylboronic acid**. The crude product is dissolved in 10% sodium hydroxide, extracted with ethyl acetate, and the pH is adjusted to 5 with 2N hydrochloric acid. The product is then extracted with ethyl acetate and dried.[\[6\]](#)

Method 1: From p-Fluorobromobenzene



Method 2: From o-Fluoronitrobenzene



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Synthesis pathways for **3-Amino-4-fluorophenylboronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

3-Amino-4-fluorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of biaryl compounds.^[8] The following is a general protocol that can be adapted for specific substrates.

Materials:

- Aryl halide (1.0 mmol)
- **3-Amino-4-fluorophenylboronic acid** (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
- Base (e.g., Na₂CO₃, 2 mmol)
- Degassed solvent (e.g., Toluene, 5 mL)
- Degassed water (2 mL)

Procedure:

- To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, **3-amino-4-fluorophenylboronic acid**, and the palladium catalyst.
- Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
- Add the degassed solvent to the reaction mixture.
- In a separate vial, dissolve the base in degassed water.
- Add the base solution to the reaction mixture via syringe.
- Heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.



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General workflow for a Suzuki-Miyaura cross-coupling reaction.

HPLC Analysis

A general method for the analysis of boronic acids using HPLC can be adapted for **3-Amino-4-fluorophenylboronic acid**.

Instrumentation:

- HPLC system with a PDA detector
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A: Acetonitrile
- B: Water with an acidic modifier (e.g., 0.1% formic acid) or a basic modifier depending on the specific separation needs.

Procedure:

- Prepare a standard solution of **3-Amino-4-fluorophenylboronic acid** in a suitable solvent (e.g., acetonitrile/water mixture).
- Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).
- Use a gradient elution program, for example, starting with a low percentage of acetonitrile and gradually increasing it over time to elute the compound.
- Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
- The retention time and peak purity can be used to identify and quantify the compound.

Safety and Handling

3-Amino-4-fluorophenylboronic acid should be handled with care in a well-ventilated area or a chemical fume hood.[9] It is harmful if swallowed.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[9] Store the compound in a tightly closed container in a cool, dry place.[9]

Toxicological Information

Detailed toxicological studies on **3-Amino-4-fluorophenylboronic acid** are not widely available. As with any chemical reagent, exposure should be minimized. In case of contact, follow standard first-aid procedures.[9]

Conclusion

3-Amino-4-fluorophenylboronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of fluorinated biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This guide provides essential information on its chemical properties, detailed experimental protocols for its synthesis and application, and necessary safety precautions. This information is intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical compound.

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